![molecular formula C15H12ClN3O B2421064 N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide CAS No. 338410-77-8](/img/structure/B2421064.png)
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as N-benzimidazol-2yl benzamide analogues, has been reported . These compounds were prepared and assessed for activation of human glucokinase, which is significant for the therapy of type-2 diabetes .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic, and vibrational features of the compounds .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Anticancer Activity
Green Chemistry Synthesis
Glycogen Synthase Kinase (GK) Activation
Vibrational Spectroscopy and Quantum Chemistry
Biological Scaffold for Drug Design
Potential Antitumor Properties
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide is human glucokinase (GK) . Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, an essential step in glucose metabolism .
Mode of Action
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity .
Biochemical Pathways
The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide enhances the glycolysis pathway . This leads to an increase in the conversion of glucose to glucose-6-phosphate, promoting the utilization of glucose and thereby helping to regulate blood glucose levels .
Result of Action
The activation of glucokinase by N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide results in significant hypoglycemic effects . This makes it a potential therapeutic agent for the treatment of type-2 diabetes .
Future Directions
The future directions for research on “N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to diseases like type-2 diabetes . Additionally, more comprehensive studies on their physical and chemical properties, safety, and hazards could be beneficial.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-5-3-4-10(8-11)15(20)17-9-14-18-12-6-1-2-7-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGTEWKXXXBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzimidazol-2-ylmethyl)-3-chlorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.